![molecular formula C12H13F3N2 B12542466 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile CAS No. 821777-80-4](/img/structure/B12542466.png)
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-amino benzotrifluoride, which is dissolved in a solvent and reacted with ethyl formate in the presence of a catalyst to form 4-amino-2-trifluoromethyl benzaldehyde. This intermediate is then reacted with ammonium bisulfate and acetic acid in toluene under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency. The use of readily available raw materials and mild reaction conditions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In the case of its use in anti-cancer drugs, it acts as an androgen receptor antagonist, inhibiting the action of androgens and thereby slowing the growth of cancer cells. The trifluoromethyl group enhances its binding affinity and specificity for the target receptor .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound is structurally similar and also used in the synthesis of pharmaceuticals.
4-Cyano-3-(trifluoromethyl)aniline: Another related compound with applications in medicinal chemistry.
Uniqueness
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is unique due to its specific stereochemistry and the presence of both trifluoromethyl and benzonitrile groups. These features contribute to its high reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
821777-80-4 |
|---|---|
Molecular Formula |
C12H13F3N2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
4-[[(2S)-butan-2-yl]amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H13F3N2/c1-3-8(2)17-10-5-4-9(7-16)11(6-10)12(13,14)15/h4-6,8,17H,3H2,1-2H3/t8-/m0/s1 |
InChI Key |
PWUVHGJXVZNBHT-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H](C)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


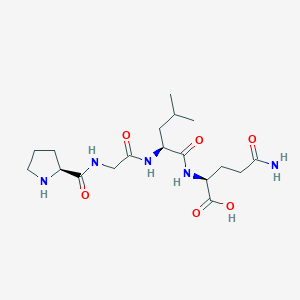


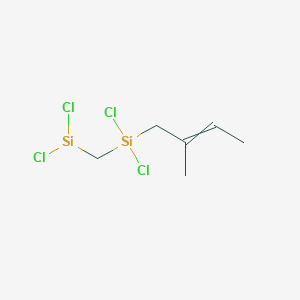
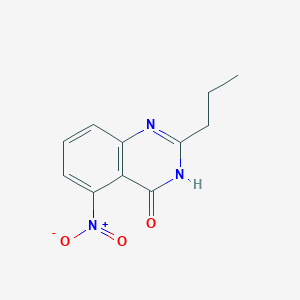
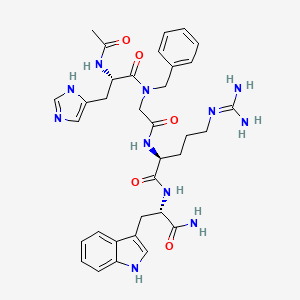
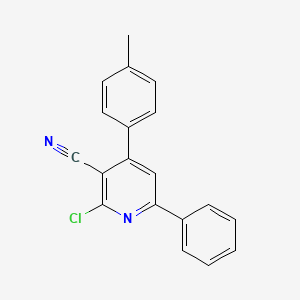
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
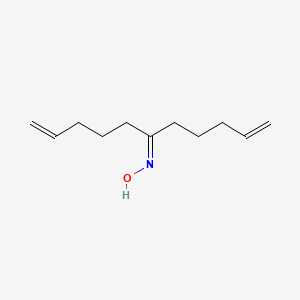

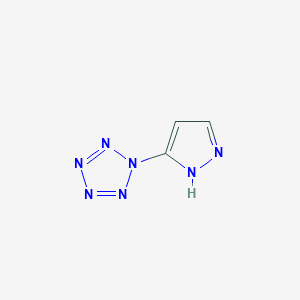
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)

